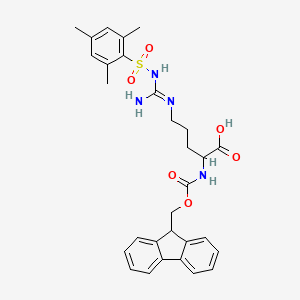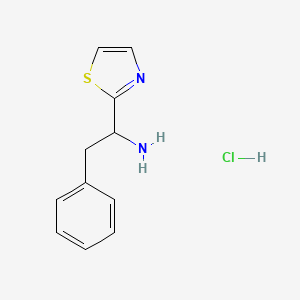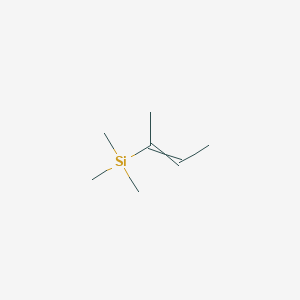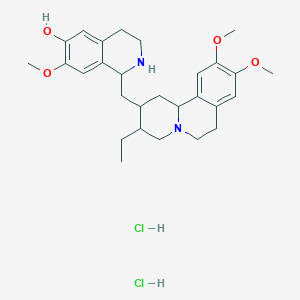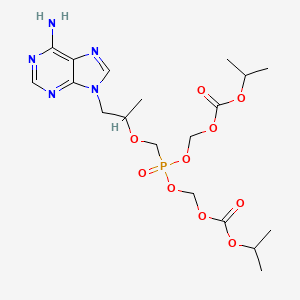![molecular formula C30H22N2Na4O13 B13401899 tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B13401899.png)
tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium;2-[[7’-[[bis(carboxylatomethyl)amino]methyl]-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-yl]methyl-(carboxylatomethyl)amino]acetate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;2-[[7’-[[bis(carboxylatomethyl)amino]methyl]-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-yl]methyl-(carboxylatomethyl)amino]acetate typically involves multiple steps, including the reaction of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;2-[[7’-[[bis(carboxylatomethyl)amino]methyl]-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-yl]methyl-(carboxylatomethyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Tetrasodium;2-[[7’-[[bis(carboxylatomethyl)amino]methyl]-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-yl]methyl-(carboxylatomethyl)amino]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, facilitating various analytical and synthetic processes.
Biology: Employed in biochemical assays and studies involving metal ion interactions.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in industrial processes requiring metal ion sequestration and stabilization.
Mechanism of Action
The mechanism of action of tetrasodium;2-[[7’-[[bis(carboxylatomethyl)amino]methyl]-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-yl]methyl-(carboxylatomethyl)amino]acetate involves its ability to bind metal ions through its carboxylate and amino groups. This binding forms stable complexes that can modulate the activity of metal-dependent enzymes and other biological processes. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal ions for their activity.
Comparison with Similar Compounds
Similar Compounds
Tetrasodium 2-[bis(carboxylatomethyl)amino]pentanedioate: Another chelating agent with similar metal-binding properties.
Tetrasodium ethylenediaminetetraacetate: Widely used in various applications for its strong chelating ability.
Xylenol Orange tetrasodium salt: Used as a photometric reagent and metal indicator.
Uniqueness
Tetrasodium;2-[[7’-[[bis(carboxylatomethyl)amino]methyl]-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-yl]methyl-(carboxylatomethyl)amino]acetate is unique due to its specific chemical structure, which allows for the formation of highly stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring precise metal ion control and stabilization.
Properties
Molecular Formula |
C30H22N2Na4O13 |
|---|---|
Molecular Weight |
710.5 g/mol |
IUPAC Name |
tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C30H26N2O13.4Na/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42;;;;/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;/q;4*+1/p-4 |
InChI Key |
VZERUOFIYYYWNO-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)[O-])CC(=O)[O-])O)OC5=C3C=C(C(=C5)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



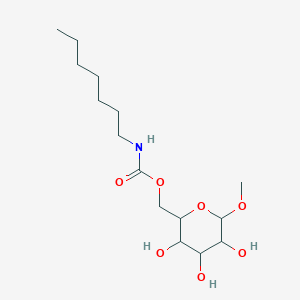
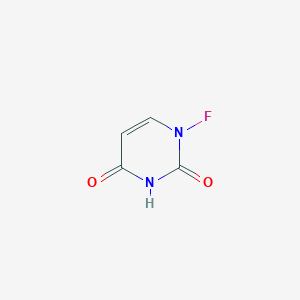
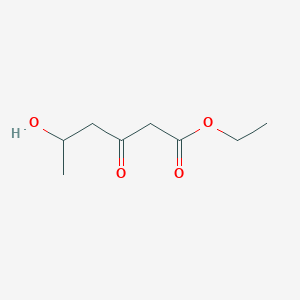
![4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13401840.png)
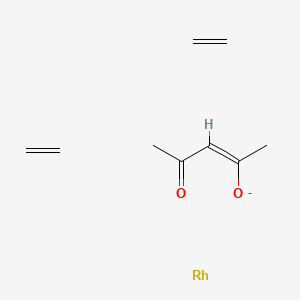

![2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B13401861.png)
